4-fluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide
Description
The compound 4-fluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide is a synthetic small molecule featuring a fluorinated aromatic carboxamide core linked via an ethylthioether bridge to a 4-methyl-1,2,3-thiadiazole heterocycle. This structural architecture combines electron-withdrawing (fluoro) and lipophilic (methyl-thiadiazole) groups, which are often leveraged in medicinal chemistry to modulate bioavailability, metabolic stability, and target binding .
Properties
IUPAC Name |
4-fluoro-N-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3OS2/c1-8-12(19-16-15-8)18-7-6-14-11(17)9-2-4-10(13)5-3-9/h2-5H,6-7H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVWYGLRPWQUIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SCCNC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide typically involves multiple steps, including the formation of the thiadiazole ring and the introduction of the fluorine atom. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable precursor, such as 4-methyl-1,2,3-thiadiazole-5-thiol, with an appropriate electrophile.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as potassium fluoride.
Coupling with Benzenecarboxamide: The final step involves coupling the thiadiazole derivative with a benzenecarboxamide precursor under suitable reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium fluoride, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction may result in the formation of thiols or amines.
Scientific Research Applications
Overview
4-fluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide is a synthetic organic compound recognized for its diverse applications in scientific research, particularly in chemistry, biology, and medicine. Its structure features a fluorine atom and a thiadiazole ring, making it a valuable building block in various chemical syntheses and biological investigations.
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules. Its thiadiazole moiety can be modified to yield derivatives with enhanced properties.
- Reagent in Organic Transformations : It is utilized in various organic reactions, facilitating the formation of new compounds through its reactive functional groups.
Biological Applications
- Antimicrobial Activity : Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi .
- Anticancer Potential : Investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cells. The presence of the thiadiazole ring is linked to enhanced cytotoxicity against several cancer cell lines .
Medicinal Chemistry
- Therapeutic Agent Development : The compound is being explored as a potential therapeutic agent for treating infectious diseases and cancers. Its ability to interact with biological targets makes it a candidate for drug development .
Industrial Applications
- Material Science : In industrial settings, this compound is used in the development of new materials and specialty chemicals due to its unique chemical properties .
Case Studies and Research Findings
Several studies have highlighted the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 4-fluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells.
Disrupting Cellular Pathways: Interfering with signaling pathways that regulate cell growth, proliferation, and survival.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is part of a broader class of thiadiazole-containing derivatives. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: The 4-fluoro substituent on the phenyl ring offers a balance of electronegativity and steric minimalism, contrasting with the bulkier 4-chloro group in analogs. Fluorine’s smaller size may improve membrane permeability compared to chlorine .
Physicochemical and Spectral Properties
- IR Spectroscopy : The target compound’s carboxamide group would exhibit ν(C=O) ~1660–1680 cm⁻¹ and ν(NH) ~3150–3300 cm⁻¹, similar to hydrazinecarbothioamides (). Absence of ν(S-H) (~2500–2600 cm⁻¹) confirms the thioether linkage over thiol tautomers .
- logP Predictions : The target compound’s predicted logP (~2.5) is lower than the sulfonamide analog (~3.0) due to the carboxamide’s polarity, suggesting improved aqueous solubility .
Biological Activity
4-fluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological properties of this compound, focusing on its anticancer activity and other pharmacological effects.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : CHFNS
- Molecular Weight : 223.27 g/mol
The structure includes a fluorine atom, a thiadiazole ring, and a carboxamide group, which are significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including compounds similar to this compound. The following table summarizes key findings regarding the anticancer activity of related compounds:
| Compound | Cancer Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Thiadiazole Derivative A | MCF-7 (Breast) | 0.28 | Induces apoptosis |
| Thiadiazole Derivative B | A549 (Lung) | 0.52 | Inhibits tubulin polymerization |
| 4-Fluoro Derivative C | HePG-2 (Liver) | 15.6 | DNA fragmentation induction |
The IC values indicate the concentration required to inhibit cell growth by 50%. The lower the IC, the more potent the compound is against cancer cells.
The mechanism of action for compounds like this compound typically involves:
- Induction of Apoptosis : Many thiadiazole derivatives promote programmed cell death in cancer cells.
- Inhibition of Tubulin Polymerization : Some compounds disrupt microtubule formation, leading to cell cycle arrest.
- DNA Fragmentation : Certain derivatives cause damage to DNA, triggering cellular repair mechanisms that can lead to apoptosis.
Other Biological Activities
In addition to anticancer properties, thiadiazole derivatives exhibit various other biological activities:
- Antimicrobial Activity : Some studies report significant antibacterial and antifungal effects against various pathogens.
- Anti-inflammatory Effects : Certain compounds have shown promise in reducing inflammation markers in vitro.
- Antidiabetic Activity : Thiadiazoles have been investigated for their potential to modulate glucose levels and improve insulin sensitivity.
Case Studies
Several case studies illustrate the biological activity of thiadiazole derivatives:
- Study on Anticancer Efficacy :
- Mechanistic Insights :
- Toxicity Assessment :
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole-sulfanyl intermediate. A common approach includes:
- Condensation of 4-fluoroaniline with a thiadiazole-containing isocyanide to form the carboxamide backbone .
- Use of sulfonyl chlorides in pyridine for sulfanyl group introduction, with precise control of temperature (room temperature) and reaction time (5–6 hours) to avoid side products .
- Purification via flash chromatography or recrystallization to achieve >95% purity. Key variables affecting yield include solvent choice (e.g., dry acetonitrile for cyclization steps) and stoichiometric ratios of intermediates .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- 1H/13C NMR : To confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.8 ppm) and thiadiazole protons (δ ~3.1–3.5 ppm for methyl groups) .
- IR Spectroscopy : Identification of carboxamide C=O stretches (~1650–1680 cm⁻¹) and thiadiazole ring vibrations (~1500 cm⁻¹) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns consistent with the sulfanyl-ethyl linkage .
Q. What initial biological screening protocols are recommended to assess its bioactivity?
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition studies : Use fluorometric assays to evaluate inhibition of kinases (e.g., SphK1) or proteases, given structural similarities to sulfonamide-based inhibitors .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?
- Quantum chemical calculations (e.g., DFT): Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Simulate binding to targets like SphK1 (PDB: 3VZB) to identify key interactions (e.g., hydrogen bonds with the thiadiazole sulfur) .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize synthesis targets .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Standardized assay protocols : Use CLSI guidelines for antimicrobial testing to minimize variability in inoculum size and growth media .
- Metabolic stability testing : Evaluate compound degradation in liver microsomes to distinguish intrinsic activity from pharmacokinetic artifacts .
- Orthogonal validation : Confirm enzyme inhibition via both fluorometric and radiometric assays to rule out assay-specific interference .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Substituent variation : Synthesize analogs with:
- Alternative halogens (Cl, Br) at the phenyl position.
- Modified thiadiazole substituents (e.g., ethyl instead of methyl) .
- Bioisosteric replacement : Replace the sulfanyl group with sulfonyl or amide linkages to assess impact on solubility and target binding .
- Table : Comparison of analog activities:
| Analog Modification | Antimicrobial MIC (µg/mL) | SphK1 IC50 (nM) |
|---|---|---|
| Parent compound | 8.2 | 120 |
| 4-Chloro substitution | 5.1 | 95 |
| Thiadiazole-ethyl variant | 12.4 | 210 |
- Data derived from similar sulfonamide-thiadiazole hybrids .
Q. What experimental and theoretical approaches address challenges in reaction scalability and reproducibility?
- Flow chemistry : Implement continuous-flow systems for exothermic steps (e.g., sulfonyl chloride reactions) to improve heat dissipation and scalability .
- DoE (Design of Experiments) : Optimize reaction parameters (temperature, solvent ratio) using response surface methodology .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and terminate reactions at >90% conversion .
Methodological Considerations
- Contradictions in synthetic yields may arise from trace moisture in solvents; strict anhydrous conditions (e.g., molecular sieves) are critical for sulfanyl group stability .
- Biological activity variability could stem from differences in cell line genotypes or assay endpoints; use isogenic cell panels and standardized viability assays (e.g., ATP-based luminescence) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
